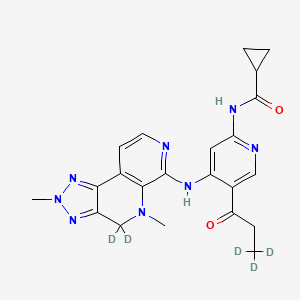
Tyk2-IN-18-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyk2-IN-18-d5 is a deuterated inhibitor of tyrosine kinase 2 (TYK2), specifically targeting the JH2 domain. This compound is primarily used in the research of inflammatory and autoimmune diseases . The deuteration of this compound enhances its metabolic stability, making it a valuable tool in scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tyk2-IN-18-d5 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the aromatic or heteroaromatic ring fused with a 5-membered heteroaromatic ring.
Introduction of Deuterium: Deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Scaling Up Reactions: Reactions are scaled up using industrial reactors, ensuring consistent temperature and pressure conditions.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tyk2-IN-18-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles and Electrophiles: Such as halides, amines, and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Applications De Recherche Scientifique
Tyk2-IN-18-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of TYK2 in various chemical reactions and pathways.
Biology: Employed in the investigation of TYK2’s role in cellular signaling and immune response.
Medicine: Utilized in the development of therapeutic agents for inflammatory and autoimmune diseases.
Industry: Applied in the production of pharmaceuticals targeting TYK2
Mécanisme D'action
Tyk2-IN-18-d5 exerts its effects by inhibiting the activity of tyrosine kinase 2 (TYK2). It binds to the JH2 domain of TYK2, preventing its activation and subsequent signaling. This inhibition disrupts the signaling pathways mediated by cytokines such as interleukin-23, interleukin-12, and type I interferons, which are involved in inflammatory and autoimmune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deucravacitinib: A selective TYK2 inhibitor that binds to the regulatory domain of TYK2, used in the treatment of psoriasis.
ICP-332: Another TYK2 inhibitor developed for the treatment of autoimmune diseases.
Uniqueness of Tyk2-IN-18-d5
This compound is unique due to its deuterated structure, which enhances its metabolic stability and prolongs its half-life. This makes it a valuable tool for long-term studies and therapeutic applications .
Propriétés
Formule moléculaire |
C22H24N8O2 |
|---|---|
Poids moléculaire |
437.5 g/mol |
Nom IUPAC |
N-[4-[(4,4-dideuterio-2,5-dimethyltriazolo[4,5-c][1,7]naphthyridin-6-yl)amino]-5-(3,3,3-trideuteriopropanoyl)pyridin-2-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C22H24N8O2/c1-4-17(31)14-10-24-18(26-22(32)12-5-6-12)9-15(14)25-21-20-13(7-8-23-21)19-16(11-29(20)2)27-30(3)28-19/h7-10,12H,4-6,11H2,1-3H3,(H2,23,24,25,26,32)/i1D3,11D2 |
Clé InChI |
RAGWFCJNLPTZOE-JIZANVDTSA-N |
SMILES isomérique |
[2H]C1(C2=NN(N=C2C3=C(N1C)C(=NC=C3)NC4=CC(=NC=C4C(=O)CC([2H])([2H])[2H])NC(=O)C5CC5)C)[2H] |
SMILES canonique |
CCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(CC4=NN(N=C43)C)C)NC(=O)C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


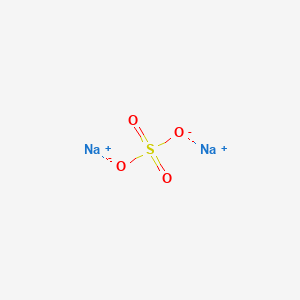
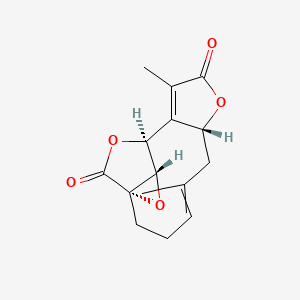
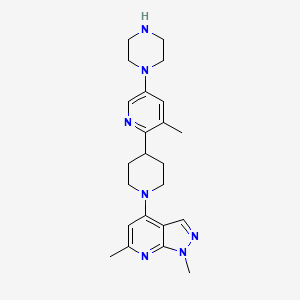
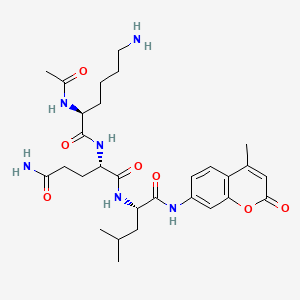
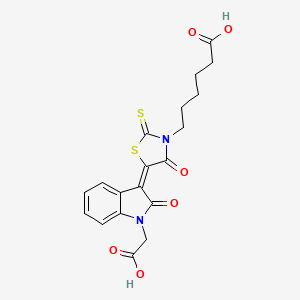
![3-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12377918.png)
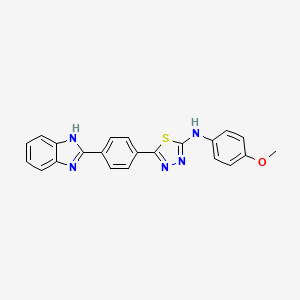
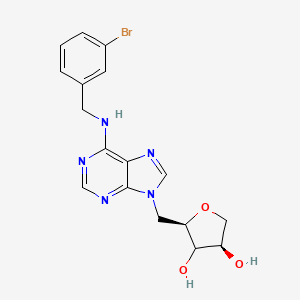
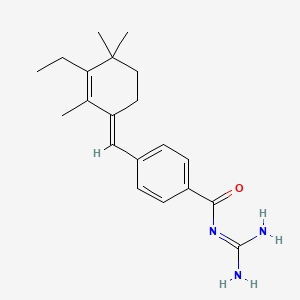
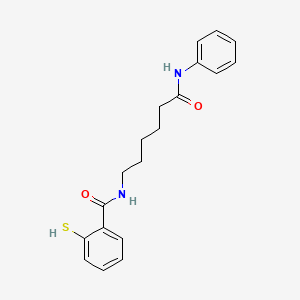
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12377940.png)
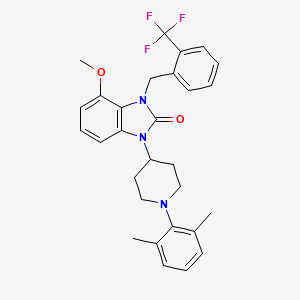
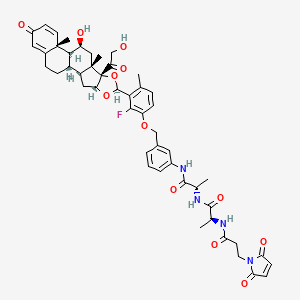
![(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12377968.png)
